molecular formula C21H18N4O3S B2812008 N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-87-7

N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2812008
CAS No.: 1005300-87-7
M. Wt: 406.46
InChI Key: JMJOUHPKXPJFDQ-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic compound. It belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their broad range of chemical and biological properties . These compounds have been explored for their potential in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves a series of chemical reactions. For instance, natural α-noscapine can be N-demethylated to nornoscapine and then reacted with 4-(chloromethyl)thiazole-2-amine. The resultant noscapinoid can be coupled with various bromomethyl ketones to give N-imidazothiazolyl noscapinoids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles can undergo various chemical reactions. For instance, they can react with 4-(chloromethyl)thiazole-2-amine and various bromomethyl ketones to form N-imidazothiazolyl noscapinoids .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds including N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide derivatives were synthesized and characterized for their potential antimicrobial activities. For instance, Chandrakantha et al. (2014) synthesized a new series of compounds starting from related thiadiazole derivatives, which were then tested for antibacterial and antifungal activities. The antimicrobial activities were assessed by the well plate method, showing that certain compounds displayed appreciable activity at concentrations ranging from 0.5 to 1.0 mg/mL Chandrakantha et al., 2014.

Anticancer Evaluation

Compounds related to this compound were also evaluated for their anticancer potential. Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide and evaluated them in the National Cancer Institute's 3-cell line, one-dose in vitro primary cytotoxicity assay. Some compounds demonstrated favorable cytotoxicity, particularly against ovarian cancer cell lines Terzioğlu & Gürsoy, 2003.

Antitubercular Activity

Patel et al. (2017) synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which were characterized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The study revealed that certain derivatives exhibited significant inhibitory activity, highlighting their potential as antitubercular agents Patel et al., 2017.

Luminescence Sensing

Research by Shi et al. (2015) focused on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which demonstrated selective sensitivity to benzaldehyde derivatives. These frameworks could potentially serve as fluorescence sensors for chemicals, showcasing an application of related compounds in sensing technologies Shi et al., 2015.

Future Directions

The future directions for “N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The development of new synthetic routes and the design of novel derivatives could also be areas of future research .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-12-7-8-16(9-13(12)2)22-20(26)19-14(3)24-11-18(23-21(24)29-19)15-5-4-6-17(10-15)25(27)28/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJOUHPKXPJFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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